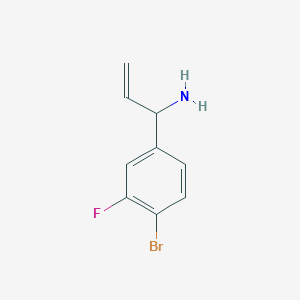

1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine

Description

1-(4-Bromo-3-fluorophenyl)prop-2-en-1-amine is an organobromine and organofluorine compound featuring a phenyl ring substituted with bromine (4-position) and fluorine (3-position), directly attached to a prop-2-en-1-amine group. Its molecular formula is C₉H₉BrFN, with a molecular weight of 229.07 g/mol. The electron-withdrawing effects of Br and F substituents may influence its electronic properties, solubility, and intermolecular interactions, such as hydrogen bonding or halogen bonding .

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C9H9BrFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2 |

InChI Key |

DQXSZWYUFULNFT-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C1=CC(=C(C=C1)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine typically involves the reaction of 4-bromo-3-fluoroaniline with an appropriate alkene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where the aniline derivative is coupled with a suitable alkene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenylpropene derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of functional groups via substitution reactions. The presence of bromine and fluorine enhances its reactivity, making it suitable for further modifications.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides or other oxidized derivatives | KMnO4, CrO3 |

| Reduction | Yields amines or reduced forms | LiAlH4, H2 (with catalyst) |

| Substitution | Halogens can be replaced with other groups | NaOH, nucleophiles |

Potential Therapeutic Uses

Research indicates that this compound may possess significant biological activities. It has been studied for its effects on various molecular targets, particularly in neuropharmacology and cancer research.

Case Studies

-

Neuropharmacological Study

- Objective : To evaluate the compound's effects on depressive behaviors in rodent models.

- Findings : Administration of specific dosages resulted in significant reductions in depressive-like behaviors, suggesting potential antidepressant properties.

-

Enzyme Interaction Study

- Objective : To assess inhibitory effects on monoamine oxidase (MAO).

- Findings : The compound demonstrated potent MAO inhibition, indicating its potential as a therapeutic agent for mood disorders.

-

Cancer Research

- Objective : Investigate interactions with sigma receptors linked to cancer cell proliferation.

- Findings : Preliminary results suggest that the compound may inhibit cancer cell growth through sigma receptor modulation.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds share structural similarities with 1-(4-Bromo-3-fluorophenyl)prop-2-en-1-amine, differing primarily in substituents, linker groups, or amine configurations:

Key Differences and Implications

Substituent Effects: The 4-Br, 3-F pattern in the target compound creates a sterically hindered and electron-deficient aromatic system compared to 4-Br (83c) or 4-CH₃ (83d).

Linker Flexibility :

- Direct attachment of the allylamine to the phenyl (target compound) reduces conformational flexibility compared to benzyl-linked analogs (83c, 83d) . This rigidity might enhance selectivity in molecular recognition .

- Ethyl linkers () introduce additional rotational freedom, which could lower binding affinity but improve synthetic versatility.

Reactivity :

- The allylamine group in all compounds serves as a nucleophilic handle. However, the target compound’s electron-withdrawing substituents may reduce amine basicity compared to 83d (electron-donating CH₃) .

- Propanamine chains () lack the double bond’s reactivity, limiting applications in cycloaddition or polymerization reactions.

Biological Activity

1-(4-Bromo-3-fluorophenyl)prop-2-en-1-amine, also known as (1R)-1-(4-bromo-3-fluorophenyl)prop-2-enylamine, is an organic compound belonging to the phenylpropylamines class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and antimicrobial properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a phenyl ring with bromine and fluorine substitutions, linked to a prop-2-enylamine moiety. These halogen substitutions are significant as they influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrFN |

| Molecular Weight | 229.08 g/mol |

| IUPAC Name | (1R)-1-(4-bromo-3-fluorophenyl)prop-2-en-1-amine |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes. Its structural characteristics allow it to interact with various metabolic pathways, potentially modulating enzymatic activities that are crucial for disease progression. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on enzymes involved in cancer metabolism and bacterial growth.

Receptor Binding

The compound has been investigated for its binding affinity to various receptors. Preliminary findings suggest that it may interact with neurotransmitter receptors, which could have implications for its use in treating neurological disorders. The presence of halogen atoms enhances its binding capabilities due to increased lipophilicity and electronic effects.

Antimicrobial Properties

A significant area of interest is the antimicrobial activity of this compound. Studies have demonstrated that it exhibits antibacterial properties against several strains of bacteria. The minimum inhibitory concentration (MIC) values indicate strong activity against Gram-positive bacteria, comparable to conventional antibiotics:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 - 2.0 |

| Escherichia coli | 1.0 - 3.0 |

| Bacillus subtilis | 0.8 - 2.5 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds, providing insights into the mechanisms by which this compound may exert its effects:

- Antibacterial Activity : A study demonstrated that derivatives of phenylpropylamines showed enhanced antibacterial activity when specific substitutions were made on the aromatic rings. This suggests that similar modifications could be explored for optimizing the activity of this compound .

- Molecular Docking Studies : Computational studies using molecular docking have identified potential protein targets for this compound, including DNA gyrase and dihydrofolate reductase (DHFR). These targets are critical in bacterial DNA replication and folate synthesis, respectively, indicating a plausible mechanism for its antibacterial action .

- Pharmacokinetics : The ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) of related compounds have been assessed using computational models. These studies suggest that modifications in lipophilicity and molecular size can enhance bioavailability and therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.